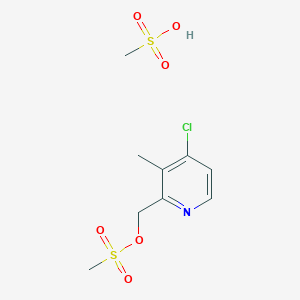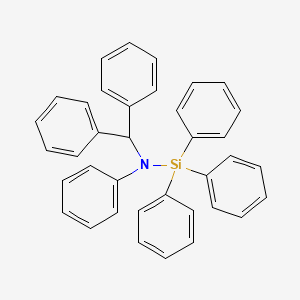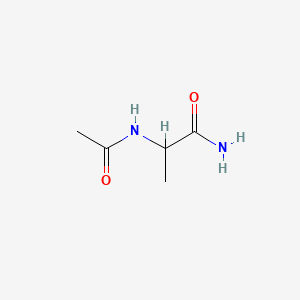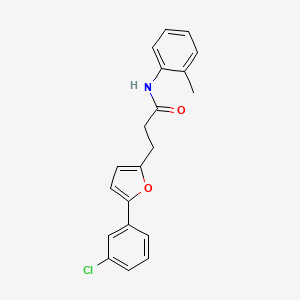
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is a chemical compound with the molecular formula C9H14ClNO6S2. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methyl group, and a methanesulfonate ester group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate typically involves the reaction of 4-chloro-3-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate ester. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and safety.
化学反応の分析
Types of Reactions
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The chlorine atom can be reduced to form the corresponding methylpyridine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic substitution: The major products are substituted pyridines with various functional groups.
Oxidation: The major product is the corresponding pyridine N-oxide.
Reduction: The major product is 3-methyl-2-pyridinemethanol.
科学的研究の応用
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme mechanisms and as a potential inhibitor of specific enzymes.
Medicine: As a lead compound in the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: In the production of agrochemicals and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, allowing the compound to modify the active sites of enzymes or bind to receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate: Similar structure but lacks the additional methanesulfonate group.
2-Chloro-3-methylpyridine: Lacks the methanesulfonate ester group.
4-Chloro-3-methyl-2-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
(4-Chloro-3-methyl-2-pyridinyl)methyl methanesulfonate methanesulfonate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential biological activities. The presence of both a chlorine atom and a methanesulfonate ester group allows for a wide range of chemical modifications and interactions with biological targets .
特性
CAS番号 |
882864-48-4 |
|---|---|
分子式 |
C9H14ClNO6S2 |
分子量 |
331.8 g/mol |
IUPAC名 |
(4-chloro-3-methylpyridin-2-yl)methyl methanesulfonate;methanesulfonic acid |
InChI |
InChI=1S/C8H10ClNO3S.CH4O3S/c1-6-7(9)3-4-10-8(6)5-13-14(2,11)12;1-5(2,3)4/h3-4H,5H2,1-2H3;1H3,(H,2,3,4) |
InChIキー |
GNYRSRSZXBLRKT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1COS(=O)(=O)C)Cl.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.0~2,12~.0~3,11~.0~4,8~.0~10,13~]tridecane-5,7-dione](/img/structure/B11941110.png)


![2a,3,8,8a-Tetrahydro-3,8-ethenocyclobuta[b]naphthalene](/img/structure/B11941121.png)


![Acetic acid, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-, diethyl ester](/img/structure/B11941133.png)
![3,3,6,6,10,10-Hexachlorotetracyclo[7.1.0.0~2,4~.0~5,7~]decane](/img/structure/B11941140.png)
![4-[1-(chloroacetyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether](/img/structure/B11941153.png)
![4-[[4-[(4-Carboxy-3-hydroxyphenyl)iminomethyl]phenyl]methylideneamino]-2-hydroxybenzoic acid](/img/structure/B11941158.png)



